7-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
7-METHYL-2-[(2-METHYLALLYL)SULFANYL]-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom within a fused ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2-[(2-METHYLALLYL)SULFANYL]-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to ensure high yield and purity. The process often requires precise control of temperature and pressure to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
7-METHYL-2-[(2-METHYLALLYL)SULFANYL]-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
7-METHYL-2-[(2-METHYLALLYL)SULFANYL]-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-METHYL-2-[(2-METHYLALLYL)SULFANYL]-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-CHLOROBENZYL)SULFANYL]-3-(4-CHLOROPHENYL)-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE : Similar in structure but with different substituents, leading to variations in chemical and biological properties .
- 7-METHYL-2-[(2-METHYL-2-PROPENYL)SULFANYL]-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YLAMINE : Another closely related compound with slight modifications in the functional groups .
Uniqueness
The uniqueness of 7-METHYL-2-[(2-METHYLALLYL)SULFANYL]-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H22N2OS2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-methyl-2-(2-methylprop-2-enylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N2OS2/c1-13(2)12-25-21-22-19-18(16-10-9-14(3)11-17(16)26-19)20(24)23(21)15-7-5-4-6-8-15/h4-8,14H,1,9-12H2,2-3H3 |
InChI Key |
QJXRTFUPLSQFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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